REACTION_SMILES
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[NH2:1][c:2]1[c:3]([Br:16])[c:4]2[c:5]([o:6][c:7]3[c:8]2[cH:9][cH:10][cH:11][cH:12]3)[cH:13][c:14]1[Br:15].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[cH:2]1[c:3]([Br:16])[c:4]2[c:5]([o:6][c:7]3[c:8]2[cH:9][cH:10][cH:11][cH:12]3)[cH:13][c:14]1[Br:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Br)cc2oc3ccccc3c2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Brc1cc(Br)c2c(c1)oc1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |